5-(Difluoromethylidene)-1,3,3-trimethyl-7-oxabicyclo[4.1.0]heptane
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Overview
Description
5-(Difluoromethylidene)-1,3,3-trimethyl-7-oxabicyclo[410]heptane is a compound with a unique bicyclic structure that includes a difluoromethylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethylidene)-1,3,3-trimethyl-7-oxabicyclo[4.1.0]heptane can be achieved through several methods. One common approach involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure with high regio- and stereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic systems to ensure high yield and purity. The use of palladium-catalyzed reactions has been reported to be effective in the synthesis of similar bicyclic compounds .
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethylidene)-1,3,3-trimethyl-7-oxabicyclo[4.1.0]heptane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the difluoromethylidene group to a difluoromethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethylidene group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols.
Major Products Formed
The major products formed from these reactions include difluoromethylated derivatives, ketones, and carboxylic acids .
Scientific Research Applications
5-(Difluoromethylidene)-1,3,3-trimethyl-7-oxabicyclo[4.1.0]heptane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-(Difluoromethylidene)-1,3,3-trimethyl-7-oxabicyclo[4.1.0]heptane involves its interaction with specific molecular targets. The difluoromethylidene group can participate in hydrogen bonding and other interactions with biological molecules, potentially inhibiting enzyme activity or altering cellular processes .
Comparison with Similar Compounds
Similar Compounds
Norcarane: A bicyclic compound with a similar structure but lacking the difluoromethylidene group.
Bicyclo[4.1.0]heptane: Another bicyclic compound with different substituents.
Uniqueness
The presence of the difluoromethylidene group in 5-(Difluoromethylidene)-1,3,3-trimethyl-7-oxabicyclo[4.1.0]heptane imparts unique chemical properties, such as increased reactivity and the ability to form strong hydrogen bonds. These properties make it a valuable compound for various applications in research and industry.
Properties
CAS No. |
512780-63-1 |
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Molecular Formula |
C10H14F2O |
Molecular Weight |
188.21 g/mol |
IUPAC Name |
5-(difluoromethylidene)-1,3,3-trimethyl-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C10H14F2O/c1-9(2)4-6(8(11)12)7-10(3,5-9)13-7/h7H,4-5H2,1-3H3 |
InChI Key |
BOZZKFUBJGDFAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=C(F)F)C2C(C1)(O2)C)C |
Origin of Product |
United States |
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